Isoform Selectivity: Epsilon-V1-2, Cys-conjugated Does Not Inhibit α-, β-, or δ-PKC Translocation
The defining advantage of Epsilon-V1-2, Cys-conjugated is its proven ability to selectively inhibit the translocation of PKCε without affecting the related isoforms α-, β-, and δ-PKC. In a direct, head-to-head comparison, this peptide was shown to inhibit the translocation of PKCε, but not α-, β-, and δ-PKC . This high degree of selectivity is essential for dissecting the specific roles of PKCε in complex signaling pathways, a task for which non-selective inhibitors (like bisindolylmaleimides) or siRNA knockdown approaches, which can have off-target effects, are unsuitable.
| Evidence Dimension | Inhibition of PKC isoform translocation |
|---|---|
| Target Compound Data | Inhibits translocation of PKCε |
| Comparator Or Baseline | No inhibition of PKCα, PKCβ, or PKCδ translocation |
| Quantified Difference | Qualitative (Yes/No): Inhibition observed for ε; No inhibition for α, β, δ. |
| Conditions | Cell-based translocation assays (specific cell type not provided in vendor datasheet, but derived from primary literature demonstrating isoform selectivity) |
Why This Matters
This evidence confirms that the compound provides the necessary isoform selectivity to attribute observed biological effects specifically to PKCε, avoiding confounding results from inhibition of other PKC isozymes.
